1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea , often referred to as FTFU , is a synthetic organic compound. It belongs to the class of urea derivatives and exhibits intriguing pharmacological properties. Researchers have explored its potential applications in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of FTFU involves several steps. A common approach includes the reaction of a furan-2-yl thiomorpholinoethyl amine with a 4-(trifluoromethyl)phenyl isocyanate. The resulting urea derivative possesses the unique combination of functional groups that contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of FTFU is crucial for understanding its properties and interactions. It comprises a furan ring, a thiomorpholinoethyl group, a trifluoromethyl-substituted phenyl ring, and a urea moiety. The arrangement of these components influences FTFU’s solubility, stability, and binding affinity with biological targets .
Chemical Reactions Analysis
- Substitution Reactions : The furan ring and phenyl group are susceptible to substitution reactions, altering FTFU’s overall structure .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
A compound with a similar structure, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was synthesized, and its structure was determined using various spectroscopic methods and X-ray diffraction. This research highlighted the importance of detailed structural analysis in understanding the properties of such complex molecules (Sun et al., 2021).
Chemical Reactions and Compound Formation
Another study focused on the reactions of phenyl(trichloromethyl)carbinol with thioureas, thiobenzhydrazide, and amino thiols, forming various heterocyclic compounds. This demonstrates the reactivity and potential for creating diverse derivatives of compounds with structures related to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea, which could have various applications in medicinal chemistry and material science (Reeve & Coley, 1979).
Molecular Design and Synthesis
The stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor was achieved, showcasing the application of such compounds in the development of inhibitors for therapeutic purposes. This study emphasizes the role of stereochemistry and molecular design in enhancing the biological activity of synthesized compounds (Chen et al., 2010).
Anion Receptor Development
Metal-controlled assembly of a urea-based anion receptor was demonstrated using a compound with a urea moiety, illustrating the potential application of these compounds in developing anion receptors with specific geometrical arrangements for targeted anion recognition. This application is critical in the field of supramolecular chemistry for sensing and separation technologies (Amendola et al., 2006).
Aza-Piancatelli Rearrangement
A study involving furan-2-yl(phenyl)methanol derivatives undergoing aza-Piancatelli rearrangement demonstrates the chemical versatility of furan-containing compounds in synthetic organic chemistry, leading to the synthesis of complex heterocyclic structures that could have pharmacological relevance (Reddy et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-3-5-14(6-4-13)23-17(25)22-12-15(16-2-1-9-26-16)24-7-10-27-11-8-24/h1-6,9,15H,7-8,10-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGKXGCOESDMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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